Cas no 1207025-61-3 (N-4-({2-(4-fluorophenoxy)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylthiophene-3-carboxamide)

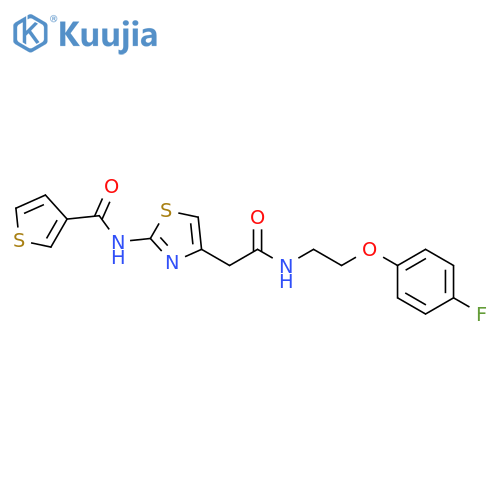

1207025-61-3 structure

商品名:N-4-({2-(4-fluorophenoxy)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylthiophene-3-carboxamide

N-4-({2-(4-fluorophenoxy)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylthiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-4-({2-(4-fluorophenoxy)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylthiophene-3-carboxamide

- 4-Thiazoleacetamide, N-[2-(4-fluorophenoxy)ethyl]-2-[(3-thienylcarbonyl)amino]-

- N-[4-({[2-(4-fluorophenoxy)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide

- AKOS024628448

- N-(4-(2-((2-(4-fluorophenoxy)ethyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide

- F2202-2560

- 1207025-61-3

- N-[4-[2-[2-(4-fluorophenoxy)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide

-

- インチ: 1S/C18H16FN3O3S2/c19-13-1-3-15(4-2-13)25-7-6-20-16(23)9-14-11-27-18(21-14)22-17(24)12-5-8-26-10-12/h1-5,8,10-11H,6-7,9H2,(H,20,23)(H,21,22,24)

- InChIKey: ZFRPEUSUTWFMKA-UHFFFAOYSA-N

- ほほえんだ: S1C=C(CC(NCCOC2=CC=C(F)C=C2)=O)N=C1NC(C1C=CSC=1)=O

計算された属性

- せいみつぶんしりょう: 405.06171189g/mol

- どういたいしつりょう: 405.06171189g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 27

- 回転可能化学結合数: 8

- 複雑さ: 506

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 137Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 密度みつど: 1.423±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 7.31±0.70(Predicted)

N-4-({2-(4-fluorophenoxy)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylthiophene-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2202-2560-5μmol |

N-[4-({[2-(4-fluorophenoxy)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |

1207025-61-3 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2202-2560-10μmol |

N-[4-({[2-(4-fluorophenoxy)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |

1207025-61-3 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2202-2560-3mg |

N-[4-({[2-(4-fluorophenoxy)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |

1207025-61-3 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2202-2560-20mg |

N-[4-({[2-(4-fluorophenoxy)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |

1207025-61-3 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2202-2560-50mg |

N-[4-({[2-(4-fluorophenoxy)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |

1207025-61-3 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2202-2560-2mg |

N-[4-({[2-(4-fluorophenoxy)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |

1207025-61-3 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2202-2560-25mg |

N-[4-({[2-(4-fluorophenoxy)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |

1207025-61-3 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2202-2560-100mg |

N-[4-({[2-(4-fluorophenoxy)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |

1207025-61-3 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2202-2560-20μmol |

N-[4-({[2-(4-fluorophenoxy)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |

1207025-61-3 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2202-2560-2μmol |

N-[4-({[2-(4-fluorophenoxy)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide |

1207025-61-3 | 90%+ | 2μl |

$57.0 | 2023-05-16 |

N-4-({2-(4-fluorophenoxy)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylthiophene-3-carboxamide 関連文献

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482

1207025-61-3 (N-4-({2-(4-fluorophenoxy)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylthiophene-3-carboxamide) 関連製品

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2230780-65-9(IL-17A antagonist 3)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量